

Lanarkite: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lead(2+);oxolead;sulfate*

Cat. No.: *B088974*

[Get Quote](#)

Molecular Formula: $\text{Pb}_2(\text{SO}_4)\text{O}$

This technical guide provides an in-depth analysis of the mineral lanarkite, detailing its chemical, physical, and structural properties. It is intended for researchers, scientists, and professionals in materials science and inorganic chemistry. This document synthesizes key data into structured tables for comparative analysis, outlines experimental protocols for its synthesis, and visualizes procedural workflows.

Introduction

Lanarkite is a lead sulfate mineral with the molecular formula $\text{Pb}_2(\text{SO}_4)\text{O}$.^{[1][2][3][4][5][6]} It was first discovered in Leadhills, Lanarkshire, Scotland, from which it derives its name.^{[1][3][4][5][6]} Typically, it manifests as a secondary mineral resulting from the oxidation of galena or other lead-bearing minerals.^{[1][3][4][5][6]} While historically a subject of mineralogical interest, lanarkite has recently garnered significant attention for its role as a precursor in the synthesis of novel materials.^{[6][7]}

Quantitative Data

The following tables summarize the key quantitative properties of lanarkite, compiled from various mineralogical databases and research articles.

Table 1: Chemical Composition

Element	Symbol	Weight Percentage	Oxide	Oxide Percentage
Lead	Pb	78.71%	PbO	84.79%
Sulfur	S	6.09%	SO ₃	15.21%
Oxygen	O	15.20%		

Data derived from the ideal chemical formula Pb₂(SO₄)O.[8][9]

Table 2: Crystallographic Data

Parameter	Value
Crystal System	Monoclinic[2][3][4][9]
Crystal Class	Prismatic (2/m)[3][4]
Space Group	C2/m[4][10]
Unit Cell Parameters	a = 13.769 Å, b = 5.698 Å, c = 7.079 Å
β = 115.79°	
Unit Cell Volume	500.07 Å ³

Table 3: Physical Properties

Property	Value
Color	Greenish white, greyish-white, pale yellow, colorless ^[3]
Luster	Adamantine, Resinous, Pearly ^[3]
Streak	White ^[3]
Hardness (Mohs)	2 - 2.5 ^[3]
Density (Measured)	6.92 g/cm ³ ^[3]
Density (Calculated)	7.0 g/cm ³ ^[3]
Cleavage	Perfect on {201} ^[10]
Fracture	Splintery ^[3]
Tenacity	Flexible ^[10]

Table 4: Optical Properties

Property	Value
Type	Biaxial (-)
Refractive Indices	$n\alpha = 1.928$, $n\beta = 2.007$, $n\gamma = 2.036$
Birefringence	0.108
2V Angle (Measured)	60°
Luminescence	Fluorescent, yellow under long UV and X-rays ^[3] ^[11]

Experimental Protocols

The synthesis of lanarkite has become particularly relevant due to its use in the attempted synthesis of the room-temperature superconductor candidate, LK-99.^[6]^[7] The following protocol is based on the solid-state reaction method described in related literature.

Synthesis of Lanarkite

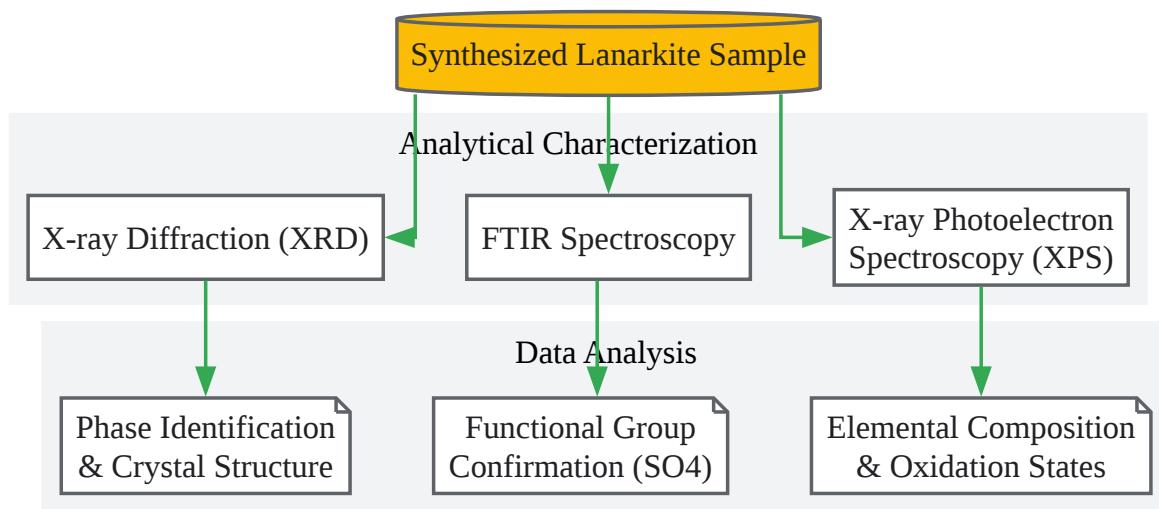
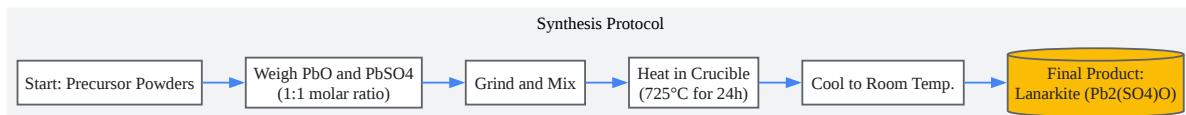
Objective: To synthesize polycrystalline lanarkite ($Pb_2(SO_4)O$) from lead(II) oxide (PbO) and lead(II) sulfate (PbSO₄).

Materials:

- Lead(II) oxide (PbO) powder
- Lead(II) sulfate (PbSO₄) powder
- Agate mortar and pestle
- Alumina crucible
- High-temperature furnace

Procedure:

- Molar Equivalence: Accurately weigh lead(II) oxide and lead(II) sulfate powders in a 1:1 molar ratio.
- Homogenization: Thoroughly mix and grind the powders in an agate mortar to ensure a fine, homogeneous mixture.
- Heat Treatment: Transfer the mixed powder into an alumina crucible. Place the crucible in a furnace and heat to 725 °C.
- Reaction: Maintain the temperature at 725 °C for 24 hours to facilitate the solid-state reaction: $PbO + PbSO_4 \rightarrow Pb_2(SO_4)O$.^[7]
- Cooling: After 24 hours, turn off the furnace and allow the sample to cool to room temperature naturally.
- Product Retrieval: The resulting solid material is lanarkite.



Characterization Methods

To verify the successful synthesis of lanarkite and to determine its purity and structural integrity, the following analytical techniques are recommended:

- X-ray Diffraction (XRD): This is the primary technique used to identify the crystalline phases of a material. The resulting diffraction pattern of the synthesized sample should be compared with standard lanarkite diffraction data (e.g., JCPDS data file 72-1393) to confirm its identity and phase purity.[\[1\]](#)
- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis can be used to identify the functional groups present in the sample, specifically the sulfate (SO_4) group, to confirm the chemical composition.
- X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can determine the elemental composition and oxidation states of the constituent elements (Pb, S, O) on the surface of the synthesized material.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization of lanarkite.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arxiv.org [arxiv.org]
- 2. [2308.03823] Synthesis and characterisation of LK-99 [arxiv.org]
- 3. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 4. mindat.org [mindat.org]
- 5. Lanarkite - Wikipedia [en.wikipedia.org]

- 6. Learn About Lanarkite | Home [lanarkite.com]
- 7. LK-99 - Wikipedia [en.wikipedia.org]
- 8. medium.datadriveninvestor.com [medium.datadriveninvestor.com]
- 9. Mineral Database - Mineralogy of Wales [museum.wales]
- 10. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 11. storage.prod.researchhub.com [storage.prod.researchhub.com]
- To cite this document: BenchChem. [Lanarkite: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b088974#what-is-the-molecular-formula-of-lanarkite>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com